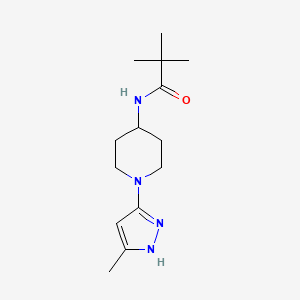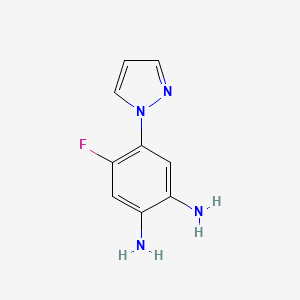
4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1052598-93-2 . It has a molecular weight of 192.2 . The IUPAC name for this compound is 4-fluoro-5-(1H-pyrazol-1-yl)-1,2-benzenediamine .
Molecular Structure Analysis
The InChI code for “4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine” is 1S/C9H9FN4/c10-6-4-7(11)8(12)5-9(6)14-3-1-2-13-14/h1-5H,11-12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, density, and solubility are not available in the resources .Applications De Recherche Scientifique
Antileishmanial Agents
4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine: has shown potential as an antileishmanial agent. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research indicates that derivatives of pyrazole, including this compound, exhibit significant activity against Leishmania species. These compounds can inhibit the growth of the parasite by interfering with its metabolic pathways .
Antimalarial Compounds
This compound is also being explored for its antimalarial properties. Malaria, caused by Plasmodium species, remains a major global health challenge. Studies have shown that pyrazole derivatives can inhibit the growth of Plasmodium parasites. The molecular structure of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine allows it to interact with key enzymes in the parasite, disrupting its life cycle .
Anticancer Research
In the field of oncology, 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine is being investigated for its potential anticancer properties. Pyrazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines. This compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy .
Antibacterial Agents
The antibacterial potential of 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine is another area of interest. Bacterial infections are a significant health concern, and there is a constant need for new antibiotics. This compound has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell wall synthesis and protein function .
Antiviral Research
Research has also explored the antiviral properties of this compound. Pyrazole derivatives have been found to inhibit the replication of certain viruses4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine can interfere with viral enzymes and proteins, preventing the virus from multiplying and spreading .
Anti-inflammatory Agents
Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular diseases. 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms .
Enzyme Inhibition Studies
This compound is also valuable in enzyme inhibition studies. Enzymes play crucial roles in various biochemical pathways, and inhibiting specific enzymes can be a therapeutic strategy for many diseases4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine has been shown to inhibit enzymes such as kinases and proteases, which are involved in cancer, inflammation, and infectious diseases .
Molecular Docking and Computational Studies
Finally, 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine is frequently used in molecular docking and computational studies. These studies help in understanding the interaction of the compound with various biological targets. Computational models can predict the binding affinity and activity of the compound, guiding the design of more potent derivatives .
Molecules | Free Full-Text | 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl
Propriétés
IUPAC Name |
4-fluoro-5-pyrazol-1-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-6-4-7(11)8(12)5-9(6)14-3-1-2-13-14/h1-5H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTULUALGFHJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C(=C2)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

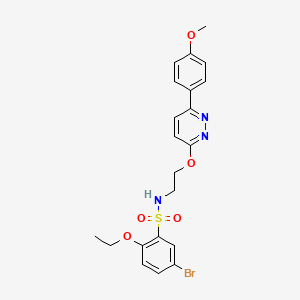
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2718603.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)
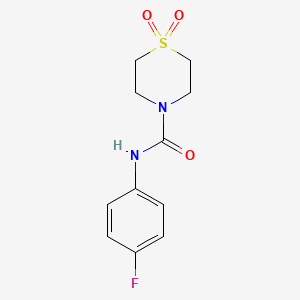

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B2718610.png)

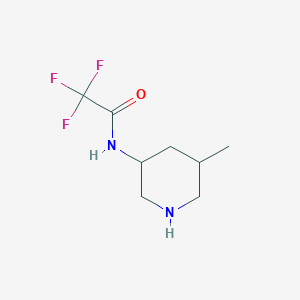
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)
![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)
![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)
![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)
![(3Z)-1-benzyl-3-{[(2,3-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718621.png)
